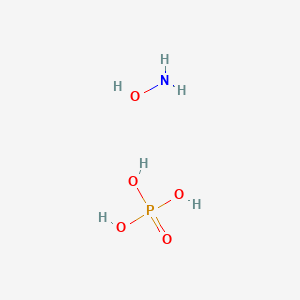

Hydroxylamine phosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

hydroxylamine;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3NO.H3O4P/c1-2;1-5(2,3)4/h2H,1H2;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYHQASRTSDPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NO.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20845-01-6 | |

| Record name | Hydroxylamine, phosphate (3:1) (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20845-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10885082 | |

| Record name | Hydroxylamine dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19098-16-9, 58888-47-4 | |

| Record name | Hydroxylamine, phosphate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19098-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylammonium phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58888-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine, phosphate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019098169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, phosphate (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058888474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine, phosphate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxylamine, phosphate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxylamine dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10885082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxylammonium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.910 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and History of Hydroxylamine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxylamine phosphate, a phosphate salt of hydroxylamine, has a rich history rooted in the foundational discoveries of 19th-century chemistry. Its journey from a laboratory curiosity to a crucial industrial intermediate is a testament to the evolution of chemical synthesis and analysis. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of this compound, with a focus on the experimental protocols and quantitative data that have defined its development. Particular attention is paid to the pivotal role of the Hydroxylammonium Phosphate Oxime (HPO) process in the large-scale production of caprolam, a precursor to Nylon-6. This document serves as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the fundamental chemistry and industrial applications of this important compound.

Introduction

The study of hydroxylamine and its salts is intrinsically linked to the pioneering work of Wilhelm Clemens Lossen in 1865, who first prepared hydroxylamine.[1][2][3] However, it was not until 1891 that pure hydroxylamine was isolated by the Dutch chemist Lobry de Bruyn and the French chemist Léon Maurice Crismer.[1][4] These seminal discoveries paved the way for the investigation of various hydroxylamine salts, including this compound.

The significance of this compound grew substantially with the advent of the polymer industry. The development of the DSM-HPO (Hydroxylammonium Phosphate Oxime) process for the production of caprolactam, the monomer for Nylon-6, marked a turning point, transforming this compound from a reagent of academic interest to a compound of major industrial importance.[5]

This guide will delve into the historical synthesis of hydroxylamine and the subsequent development of methods for preparing its phosphate salt. It will provide detailed experimental protocols from key historical literature, present available quantitative data in a structured format, and illustrate the underlying chemical mechanisms through signaling pathway diagrams.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | (NH₂OH)₃·H₃PO₄ | [6] |

| Molecular Weight | 197.08 g/mol | [6] |

| Appearance | White crystalline solid | [7][8] |

| Melting Point | 169-171 °C | [6] |

| CAS Number | 20845-01-6 | [6] |

| Stability | Stable under normal conditions. Incompatible with bases and oxidizing agents. | [6] |

Historical Synthesis and Discovery

The timeline of the discovery and synthesis of hydroxylamine and its phosphate salt is marked by several key milestones.

The Discovery of Hydroxylamine by Wilhelm Clemens Lossen (1865)

Wilhelm Clemens Lossen is credited with the first synthesis of hydroxylamine in 1865.[1][2][3] His method, however, did not yield the pure compound but rather its hydrochloride salt.

Isolation of Pure Hydroxylamine by de Bruyn and Crismer (1891)

The isolation of pure, crystalline hydroxylamine was a significant advancement achieved independently by Lobry de Bruyn and Léon Maurice Crismer in 1891.[1][4] This breakthrough enabled a more thorough investigation of the chemical properties of hydroxylamine and its derivatives.

Laboratory Synthesis of this compound

A well-documented laboratory-scale synthesis of this compound is provided by G. G. Schlessinger in "Inorganic Laboratory Preparations". This method remains a valuable reference for the small-scale preparation of this compound.

The following protocol is adapted from G. G. Schlessinger's "Inorganic Laboratory Preparations".[9]

Materials:

-

Hydroxylammonium chloride (21 g)

-

85% Phosphoric acid (12 g)

-

Sodium hydroxide (12 g)

-

Distilled water

-

Ice

Procedure:

-

Dissolve 21 g of hydroxylammonium chloride in 20 ml of water at 40 °C with constant stirring.

-

Add 12 g of 85% phosphoric acid in one portion to the stirred solution.

-

Rapidly add, dropwise from a separatory funnel, an ice-cold solution of 12 g of sodium hydroxide in 40 ml of water. Maintain stirring throughout the addition.

-

During the addition of the alkali, the temperature of the reaction mixture should not exceed 70 °C. If necessary, cool the reaction vessel in cold water.

-

Once all the sodium hydroxide solution has been added, cool the resulting crystalline slurry to 15 °C.

-

Filter the crystals by suction and wash them three times with 10-ml portions of ice water.

-

Dry the obtained this compound in vacuo.

The synthesis described by Schlessinger provides the following quantitative data.

Table 2: Quantitative Data for the Laboratory Synthesis of this compound

| Parameter | Value | Reference |

| Yield | 16-18 g | [9] |

Industrial Production: The DSM-HPO Process

The industrial importance of this compound is primarily due to its use in the Dutch State Mines (DSM) Hydroxylammonium Phosphate Oxime (HPO) process for the synthesis of cyclohexanone oxime, a precursor to caprolactam.[5]

The overall process involves the catalytic air oxidation of ammonia to nitric oxide, which is then absorbed in a buffered phosphoric acid solution to form nitrate ions. These nitrate ions are subsequently catalytically hydrogenated to hydroxylammonium phosphate.[5]

DSM-HPO Process Workflow

The following diagram illustrates the major steps in the production of hydroxylammonium phosphate via the DSM-HPO process.

Note: Specific operating conditions such as precise temperatures, pressures, and catalyst compositions are proprietary and not publicly available in detail. However, it is known that the ammonia conversion typically achieves 100% with a 95% selectivity to nitric oxide.[5] The process is designed to allow for an increase in hydroxylammonium phosphate production by up to 15% without a corresponding increase in NOx emissions.[5]

Chemical Reaction Mechanisms

The utility of hydroxylamine and its phosphate salt in chemical synthesis is governed by its nucleophilic character.

Nucleophilic Attack in Phosphorylation

Hydroxylamine acts as a potent nucleophile, particularly as an oxygen nucleophile, in reactions with phosphate esters. This reactivity is central to its role in various biochemical and synthetic transformations. The reaction can proceed through different pathways depending on the substrate and reaction conditions.

The following diagram illustrates the general mechanism of O-phosphorylation of a phosphate ester by hydroxylamine, proceeding through a concerted SN2(P) pathway.

Historical Analytical Methods

In the late 19th and early 20th centuries, the quantitative analysis of hydroxylamine and its salts relied on classical chemical methods. These techniques, while less sensitive than modern instrumental methods, were crucial for the characterization and quality control of these compounds during their early development.

A common approach was volumetric analysis , or titration. One such method involved the oxidation of hydroxylamine with a standard solution of an oxidizing agent, such as potassium permanganate or iodine, followed by back-titration of the excess oxidant.[10] Another volumetric method involved the reaction of hydroxylamine with a known excess of a ferric salt in an acidic solution. The resulting ferrous ions were then titrated with a standard permanganate solution.[10]

Colorimetric methods were also employed. These methods typically involved a chemical reaction that produced a colored product, the intensity of which was proportional to the concentration of hydroxylamine. These early spectrophotometric techniques laid the groundwork for the more sophisticated analytical methods used today.[11]

Conclusion

The discovery and development of this compound represent a significant chapter in the history of industrial chemistry. From its origins in fundamental academic research to its large-scale application in the production of polymers, the journey of this compound highlights the dynamic interplay between scientific discovery and technological innovation. The experimental protocols and quantitative data presented in this guide offer a valuable historical perspective for today's researchers and scientists. The enduring importance of the HPO process underscores the lasting impact of this seemingly simple inorganic salt on the modern materials landscape. This technical guide serves as a comprehensive resource, bridging the historical context of this compound with its ongoing relevance in chemical science and industry.

References

- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 2. Hydroxylamine — Wikipédia [fr.wikipedia.org]

- 3. chemcess.com [chemcess.com]

- 4. Hydroxylamin – Wikipedia [de.wikipedia.org]

- 5. EP1013644B1 - Method for production of hydroxylammonium phosphate in the synthesis of caprolactam - Google Patents [patents.google.com]

- 6. chemwhat.com [chemwhat.com]

- 7. Cas 19098-16-9,this compound | lookchem [lookchem.com]

- 8. nbinno.com [nbinno.com]

- 9. sciencemadness.org [sciencemadness.org]

- 10. zenodo.org [zenodo.org]

- 11. academic.oup.com [academic.oup.com]

theoretical properties of hydroxylamine phosphate

An In-depth Technical Guide on the Theoretical Properties of Hydroxylamine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract: this compound, a phosphate salt of hydroxylamine, is a compound of significant interest in both industrial chemistry and biological research. While its primary large-scale application is in the synthesis of caprolactam, a precursor to Nylon-6, its unique chemical properties make it a versatile reagent with potential applications in organic synthesis and drug development.[1][2][3] This document provides a comprehensive overview of the , including its physicochemical characteristics, synthesis, reactivity, thermal stability, and biological relevance, presented for a technical audience.

Physicochemical Properties

This compound is a white crystalline solid.[4] It serves as a more stable form of hydroxylamine, which is itself unstable and can be explosive when heated.[3][4] The use of phosphoric acid as a buffer and to form the salt allows for safer handling and storage.[3][5] There are different salt forms reported, with the tris(hydroxylammonium) orthophosphate ((NH₃OH)₃PO₄) being a common one.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 20845-01-6 | [1][2][4][6][7] |

| Molecular Formula | H₁₂N₃O₇P (for tris(hydroxylammonium) phosphate) | [2][4][6][7][8] |

| Molecular Weight | 197.08 g/mol | [2][4][7] |

| Appearance | White crystalline powder / frozen liquid | [4][9] |

| Melting Point | 169-171 °C (decomposes) | [6][9][10][11][12] |

| Boiling Point | 158 °C at 760 mmHg | [6][11] |

| Stability | Stable under recommended storage conditions; sensitive to pH and temperature. | [4][13] |

| Incompatibilities | Bases, oxidizing agents, heat, heavy metal impurities. | [9][12][13][14] |

Synthesis and Production

This compound is produced industrially and can be prepared in a laboratory setting. The industrial method is a cornerstone of modern polymer production.

Industrial Production: The HPO Process

The primary industrial application of this compound is as a key intermediate in the this compound Oxime (HPO) process, developed by Dutch State Mines (DSM).[3][5][15] This process is used for the large-scale manufacture of cyclohexanone oxime, the direct precursor to caprolactam for Nylon-6 production.[2][3] The core of the HPO process is the selective catalytic hydrogenation of nitrate ions in an aqueous solution of phosphoric acid.[5]

The overall reaction is: 2 H₃PO₄ + NO₃⁻ + 3 H₂ → NH₃OH⁺ + 2 H₂PO₄⁻ + 2 H₂O[5]

This process is highly efficient and avoids the production of ammonium sulfate as a byproduct, which is a significant advantage over other methods.[3]

Caption: Industrial workflow for Nylon-6 synthesis via the HPO process.

Experimental Protocol: Laboratory Synthesis

A common laboratory-scale synthesis of this compound involves the reaction of hydroxylammonium chloride with phosphoric acid, followed by precipitation.[5]

Methodology:

-

Dissolve 21 g of hydroxylammonium chloride in 20 mL of water at 40°C with constant stirring.[16]

-

Add 12 g of 85% phosphoric acid to the solution in one portion.[16]

-

Prepare an ice-cold solution of 12 g of sodium hydroxide in 40 mL of water.[16]

-

Rapidly add the cold sodium hydroxide solution dropwise to the reaction mixture while maintaining vigorous stirring. The temperature should not exceed 70°C to avoid decomposition; cool the reaction vessel in a cold water bath if necessary.[16]

-

After the addition is complete, cool the resulting crystalline slurry to 15°C.[16]

-

Filter the mixture by suction and wash the collected solid three times with 10 mL portions of ice water.[16]

-

Dry the final product in vacuo to yield 16-18 g of this compound.[16]

Caption: Step-by-step laboratory synthesis of this compound.

Reactivity and Reaction Mechanisms

The reactivity of this compound is multifaceted, acting as both a potent nucleophile and a reducing agent.[2][4]

Nucleophilic Character

Hydroxylamine is a unique "alpha-effect" nucleophile, meaning its nucleophilicity is enhanced.[4] Theoretical calculations and experimental evidence show that it acts as an oxygen nucleophile when reacting with phosphate esters.[1][5] This is thought to occur via its zwitterionic tautomer, ammonia oxide (H₃N⁺–O⁻), which, although less stable than the neutral form, can be the dominant reactive species.[1][5]

The reaction with phosphate triesters, for example, proceeds through an initial O-phosphorylation. The resulting intermediate is unstable and, in the presence of excess hydroxylamine, can decompose to generate transient species like diimide (HN=NH), which further disproportionates into nitrogen gas and hydrazine.[17]

Caption: Reaction pathway of hydroxylamine with a phosphate triester.

Redox Properties

This compound also functions as a reducing agent. This property is utilized in advanced oxidation processes (AOPs) for water treatment, where it facilitates the generation of highly reactive hydroxyl radicals (•OH) to degrade pollutants.[2][4][5]

Thermal Stability and Decomposition

Pure hydroxylamine is thermally unstable and can decompose explosively.[3] While the phosphate salt is significantly more stable, it is still sensitive to heat and certain chemical conditions.[4]

-

Thermal Decomposition: Runaway exothermic decomposition can occur from local heating.[14]

-

Catalysis: Decomposition is promoted by heavy metal impurities, especially copper.[14] Stainless steel surfaces can also catalyze decomposition.[18]

-

pH Sensitivity: The compound is less stable in acidic or alkaline conditions.[4] Decomposition of hydroxylammonium salts can be intentionally induced by raising the pH to 8 or higher.[14]

-

Hazardous Products: When heated to decomposition, it can form toxic fumes, including nitrogen oxides (NOx) and oxides of phosphorus.[13]

Biological Activity and Drug Development Relevance

While this compound itself is not a therapeutic agent, the hydroxylamine moiety is of increasing interest to drug development professionals.

Enzyme Inhibition and Biological Effects

The parent compound, hydroxylamine, is a product of normal cellular metabolism but also exhibits significant biological activity.[19]

-

Mutagenicity: It is a potent mutagen in vitro.[19]

-

Enzyme Inhibition: It can inactivate or inhibit various enzymes and can permanently disable heme-containing enzymes.[19][20]

-

Toxicity: Acute and chronic exposure can lead to methemoglobinemia. It is also a skin irritant and sensitizer.[19]

Role in Drug Discovery

Historically, the hydroxylamine functional group has been viewed as a "structural alert" in medicinal chemistry due to concerns about toxicity. However, recent research is challenging this perception.

-

Bioisosteres: Trisubstituted hydroxylamines are being explored as novel bioisosteres for nitrogen heterocycles (like morpholine), which are present in about 60% of small-molecule drugs. This allows for the exploration of new chemical space while potentially improving ADME (absorption, distribution, metabolism, and excretion) properties.[21]

-

Antibacterial Agents: N-substituted hydroxylamine derivatives have been designed as antibacterial agents that target and inhibit ribonucleotide reductase (RNR).[22] RNR is essential for providing the building blocks for bacterial DNA synthesis and repair, making its inhibition a promising antimicrobial strategy.[22]

Caption: Inhibition of bacterial RNR by hydroxylamine derivatives.

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed or in contact with skin, causes skin and eye irritation, and is suspected of causing cancer.[13] It may also cause an allergic skin reaction and damage to organs through prolonged exposure.[13] Proper personal protective equipment (PPE), including gloves and safety goggles, should be worn, and the material should be handled in a well-ventilated area.[6] Store in a dry, cool, well-ventilated place away from incompatible materials like bases and oxidizing agents.[6][13]

Conclusion

This compound is a compound with a dual identity. It is an industrial workhorse, essential for the production of Nylon-6, and a versatile chemical reagent with complex reactivity. Its theoretical properties—particularly its role as an oxygen nucleophile and its redox capabilities—are well-documented. For drug development professionals, the parent hydroxylamine moiety, once largely avoided, now represents an intriguing opportunity for creating novel bioisosteres and developing new classes of therapeutics, such as antibacterial agents. A thorough understanding of its stability, reactivity, and biological profile is critical for its safe and effective application in both industrial and research settings.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 19098-16-9 | Benchchem [benchchem.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. Hydroxylammonium phosphate (3:1) | H12N3O7P | CID 10176537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. chemwhat.com [chemwhat.com]

- 11. This compound | CAS#:20845-01-6 | Chemsrc [chemsrc.com]

- 12. This compound | 20845-01-6 [chemicalbook.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. US5062966A - Process for decomposing solutions of hydroxylammonium salts - Google Patents [patents.google.com]

- 15. CN1263090A - Method for production of hydroxylammonium phosphate in the synthesis of caprolactam - Google Patents [patents.google.com]

- 16. prepchem.com [prepchem.com]

- 17. Hydroxylamine as an oxygen nucleophile. Chemical evidence from its reaction with a phosphate triester - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Biologic activity of hydroxylamine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 21. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Hydroxylamine Phosphate: Tautomerism and Reactivity

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Hydroxylamine phosphate is a compound of significant interest in both industrial and academic settings. Its unique chemical properties, governed by a fascinating tautomeric equilibrium, give rise to a rich and versatile reactivity profile. This guide provides a detailed exploration of the tautomerism between hydroxylamine and its zwitterionic form, azane oxide, and delves into the mechanistic pathways of its reactions, particularly with phosphate esters. We present quantitative kinetic data, detailed experimental protocols for synthesis and analysis, and logical diagrams to elucidate complex reaction pathways, offering a comprehensive resource for professionals in chemistry and drug development.

Introduction

Hydroxylamine (NH₂OH), an inorganic compound, is a potent nucleophile and reducing agent. Due to the inherent instability of its free base form, it is commonly handled and utilized as a salt, with this compound being a preferred form for many applications.[1] Its most significant industrial application is in the this compound Oxime (HPO) process, a cornerstone of sustainable caprolam production for Nylon-6 synthesis.[1][2] Beyond this large-scale process, hydroxylamine and its derivatives are pivotal in organic synthesis, biochemistry, and medicinal chemistry. Recent advancements have seen hydroxylamine moieties incorporated into novel drug candidates, including brain-penetrant EGFR inhibitors for non-small-cell lung cancer and as antibacterial agents that target ribonucleotide reductase.[3][4]

The reactivity of hydroxylamine is intrinsically linked to its structure, specifically the tautomeric equilibrium that generates a highly reactive zwitterionic species. Understanding this equilibrium is crucial to predicting and controlling its reaction mechanisms.

Table 1: Physico-chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 20845-01-6 | [5] |

| Molecular Formula | H₁₂N₃O₇P (as 3:1 salt) | [5] |

| Molecular Weight | 197.08 g/mol (as 3:1 salt) | [5] |

| Appearance | White crystalline solid | - |

| Melting Point | 169-171 °C | [5] |

| Solubility | Soluble in water | - |

| Stability | More stable than free base; incompatible with strong bases and oxidizing agents. | [5] |

Tautomerism: The NH₂OH ⇌ H₃N⁺–O⁻ Equilibrium

Hydroxylamine exists in a tautomeric equilibrium with its zwitterion, azane oxide (or ammonia oxide). This equilibrium is central to its function as a potent oxygen nucleophile.[6][7]

While the neutral hydroxylamine form is generally more stable, indirect estimates and computational studies suggest that the azane oxide tautomer can constitute a significant portion (up to ~20%) of hydroxylamine in aqueous solution.[6] Theoretical calculations indicate that the neutral form is only about 3.5 kcal/mol more stable in water, and the free energy difference between the two solvated forms can be as low as 1 kcal/mol.[6][7]

The interconversion barrier between tautomers can be high in the gas phase (33-71 kcal/mol for related N-hydroxy amidines), making spontaneous conversion difficult.[8][9] However, in aqueous solution, water molecules can act as a catalyst, forming hydrogen-bonded bridges that facilitate proton transfer and significantly lower the activation energy to a more accessible range of 9-20 kcal/mol.[8] This solvent-assisted tautomerism ensures that the highly reactive azane oxide is available to participate in reactions.

Reactivity of this compound

The dual nature of hydroxylamine, stemming from its tautomerism, dictates its reactivity. It can act as a nitrogen nucleophile (via the NH₂OH form) or, more significantly in phosphorylation reactions, as an oxygen nucleophile (via the H₃N⁺–O⁻ form).[10] The enhanced nucleophilicity of the oxygen atom, known as the alpha-effect, makes it particularly reactive towards phosphate esters.

Reactions with Phosphate Esters

Mechanistic studies reveal significant differences in the reaction of hydroxylamine with phosphate triesters versus diesters.[11][12] The azane oxide tautomer is the primary reactive species in both cases, attacking the electrophilic phosphorus center.[6]

The reaction with activated phosphate triesters, such as 2,4-dinitrophenyl diethyl phosphate, proceeds through a multi-step pathway.[10]

-

Initial Attack: The azane oxide tautomer acts as an oxygen nucleophile, attacking the phosphorus center to form a transient O-phosphorylated hydroxylamine intermediate.

-

Diimide Formation: This intermediate possesses a good leaving group (the diaryl phosphate anion). In the presence of excess hydroxylamine (acting as a base), it rapidly eliminates this group to form diimide (HN=NH).[10]

-

Diimide Transformation: Diimide is a highly reactive species and undergoes rapid disproportionation to produce stable final products: hydrazine (H₂N-NH₂) and nitrogen gas (N₂).[10]

This entire sequence provides clear chemical evidence for the initial O-phosphorylation of hydroxylamine.[10]

The reaction with phosphate diesters follows a different course. The reactivity is controlled by the protonation state of the substrate.[11][12] Hydroxylamine reacts preferentially with the zwitterionic form of the phosphate diester in a concerted Sₙ2(P) reaction.[6] This reaction displaces the leaving groups, forming O-phosphorylated hydroxylamine products which are then readily hydrolyzed to inorganic phosphate, rather than proceeding to form diimide.[6][11]

Quantitative Kinetic Data

The reaction rate of hydroxylamine with phosphate esters is highly pH-dependent, reflecting the different reactive species (neutral NH₂OH, zwitterionic H₃N⁺–O⁻, and anionic NH₂O⁻ at very high pH). Kinetic studies on the dephosphorylation of bis(2,4-dinitrophenyl) phosphate (BDNPP) provide quantitative insights.

Table 2: Kinetic Data for the Reaction of Hydroxylamine with BDNPP

| pH Range | Rate Dependence | Observation | Probable Reactive Species |

| 4 - 7.2 | Increases with pH | First-order rate constant (k_obs) increases. | Increasing concentration of neutral NH₂OH/H₃N⁺–O⁻. |

| 7.2 - 10 | pH-independent | k_obs plateaus, indicating the reaction is dominated by the neutral species. | NH₂OH / H₃N⁺–O⁻ |

| > 10 | Increases with pH | k_obs increases modestly; reaction becomes biphasic. | Increasing contribution from the highly nucleophilic anion (NH₂O⁻). |

Data synthesized from kinetic profiles described in the literature.[13]

Applications in Drug Development and Biochemistry

The unique reactivity of the hydroxylamine moiety has made it an attractive functional group in medicinal chemistry.

-

Enzyme Inhibition: Hydroxylamine derivatives have been designed as radical scavengers to inhibit bacterial ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis, demonstrating broad-spectrum antibacterial activity.[3][14]

-

Bioisosteric Replacement: Trisubstituted hydroxylamines are being explored as novel bioisosteres for nitrogen heterocycles or ether groups in drug scaffolds. This strategy can improve ADME (absorption, distribution, metabolism, and excretion) properties, such as enhancing brain penetration in EGFR inhibitors, without the molecular weight increase common in lead optimization.[4][15]

-

Biochemical Tools: In the laboratory, hydroxylamine is used to cleave protein cross-linkers and to introduce specific C:G to T:A transition mutations in DNA, serving as a tool for studying protein structure and gene function.

Experimental Protocols

Laboratory Synthesis of this compound

This protocol describes a standard laboratory preparation from hydroxylammonium chloride.[16]

Materials:

-

Hydroxylammonium chloride (21 g)

-

85% Phosphoric acid (12 g)

-

Sodium hydroxide (12 g)

-

Deionized water

-

Ice bath

Procedure:

-

Dissolve 21 g of hydroxylammonium chloride in 20 mL of water at 40°C with constant stirring.

-

Add 12 g of 85% phosphoric acid in a single portion.

-

Prepare an ice-cold solution of 12 g of sodium hydroxide in 40 mL of water.

-

Rapidly add the cold sodium hydroxide solution dropwise to the reaction mixture while maintaining vigorous stirring. The temperature should not exceed 70°C; cool with an ice bath as necessary.

-

Once the addition is complete, cool the resulting crystalline slurry to 15°C.

-

Filter the slurry via suction filtration.

-

Wash the collected crystals three times with 10 mL portions of ice-cold water.

-

Dry the final product in vacuo. Expected yield: 16-18 g.[16]

Analysis of Reaction Products from Phosphate Triester Reactions

This workflow outlines the key steps to identify the characteristic products (diimide and hydrazine) from the reaction of hydroxylamine with a phosphate triester.

Protocol for Hydrazine Detection: [17][18]

-

To an aliquot of the reaction mixture, add a freshly prepared color reagent solution of p-dimethylaminobenzaldehyde.

-

The formation of a yellow-colored product (p-dimethylaminobenzaldehyde hydrazone) indicates the presence of hydrazine.

-

Quantify the product using a UV-Vis spectrophotometer, measuring the absorbance at its maximum wavelength (λₘₐₓ ≈ 455-458 nm).[17]

Protocol for Diimide Trapping: [10]

-

Run the reaction of hydroxylamine and the phosphate triester in the presence of a large excess of a diimide trapping agent, such as fumaric acid.

-

Diimide, as it is formed, will reduce the double bond of fumaric acid to yield succinic acid.

-

After the reaction is complete, analyze the mixture for the presence of succinate using ¹H NMR spectroscopy (succinate appears as a singlet at δ ≈ 2.4 ppm) or GC-MS after derivatization. The quantitative conversion of fumarate to succinate confirms the intermediacy of diimide.[10]

Conclusion

This compound is a versatile reagent whose reactivity is fundamentally governed by the tautomeric equilibrium between its neutral and zwitterionic forms. The azane oxide tautomer is a powerful oxygen nucleophile responsible for the compound's characteristic reactions with electrophiles like phosphate esters. The mechanistic pathways differ significantly depending on the phosphate ester substrate, leading to distinct product profiles. A thorough understanding of this tautomerism and the subsequent reaction mechanisms is essential for leveraging this compound in industrial synthesis, for designing novel therapeutics, and for its application as a tool in biochemical research. The protocols and data summarized herein provide a critical foundation for professionals seeking to harness the unique chemical properties of this important compound.

References

- 1. Page loading... [guidechem.com]

- 2. CN1263090A - Method for production of hydroxylammonium phosphate in the synthesis of caprolactam - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Azane oxide, a tautomer of hydroxylamine. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. Theoretical investigation of tautomerism in N-hydroxy amidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Hydroxylamine as an oxygen nucleophile. Chemical evidence from its reaction with a phosphate triester - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. research.usfq.edu.ec [research.usfq.edu.ec]

- 13. rsc.org [rsc.org]

- 14. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 15. The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. prepchem.com [prepchem.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Quantum Mechanical Insights into Hydroxylamine Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of hydroxylamine phosphate, focusing on the contributions of quantum mechanical studies to understanding its structure, reactivity, and potential applications. The information presented is curated for professionals in research and drug development who require a detailed understanding of this compound's theoretical underpinnings.

Introduction to this compound

This compound is a salt formed from hydroxylamine and phosphoric acid. It is a compound of significant interest due to the nucleophilic character of hydroxylamine, which makes it a key reactant in various chemical and biological processes, particularly those involving phosphate esters. Quantum mechanical (QM) calculations have become indispensable for elucidating the complex reaction mechanisms, tautomeric equilibria, and spectroscopic properties of this system. By solving the Schrödinger equation for the molecular system, QM methods provide a detailed picture of reaction pathways, transition states, and the energetic factors that govern reactivity.[1]

Molecular Structure and Tautomerism

A critical aspect of hydroxylamine's reactivity is its ability to exist in different tautomeric forms. Computational models have been extensively used to investigate the equilibrium between the neutral hydroxylamine (NH₂OH) and its zwitterionic tautomer, ammonia oxide (H₃N⁺-O⁻).[1] Theoretical calculations consistently show that the zwitterionic form, ammonia oxide, is the key species when hydroxylamine acts as an oxygen nucleophile towards phosphate esters.[1][2][3][4][5]

While the neutral form is more stable, the zwitterionic tautomer plays a crucial role in its reaction mechanisms.[3] The bipolar nature of the zwitterion is thought to be advantageous for the formation of intermediates in addition reactions.[3][6]

Table 1: Calculated Stability of Hydroxylamine Tautomers in Aqueous Solution

| Tautomer | Relative Stability (kcal/mol) | Computational Method | Reference |

| Neutral (NH₂OH) | 0 | Not Specified | [3] |

| Zwitterionic (H₃N⁺-O⁻) | +3.5 | Not Specified | [3] |

Quantum Mechanical View of Reactivity

Quantum mechanical studies have been instrumental in understanding the nucleophilic behavior of hydroxylamine towards phosphate esters. These reactions are fundamental in biochemistry and are relevant to the mechanisms of DNA repair enzymes and the design of more efficient dephosphorylating agents.[3][7]

3.1. Nucleophilic Attack: Oxygen vs. Nitrogen

Hydroxylamine is an ambident nucleophile, meaning it can react through either its oxygen or nitrogen atom.[7] Theoretical calculations, however, have confirmed that the reaction pathway with the lower energy barrier involves the zwitterionic form of hydroxylamine acting as an oxygen nucleophile.[1] This is particularly true for reactions with phosphate esters, where O-phosphorylation is kinetically preferred.[1] Blocking the oxygen-attack pathway (e.g., through O-methylation) results in a much slower reaction that proceeds via N-attack.[1]

3.2. Reaction Mechanisms with Phosphate Esters

The reaction of hydroxylamine with phosphate esters can proceed through different mechanisms depending on the substrate.

-

Concerted Sₙ2(P) Reactions: With phosphate diesters, hydroxylamine reacts preferentially with the zwitterionic form of the substrate in a concerted Sₙ2(P) reaction to form O-phosphorylated products.[2][4][5]

-

Two-Step Processes: In reactions with phosphate triesters, a two-step process involving a phosphorane addition-intermediate is more likely.[2][4][5] General base catalysis, as shown by calculations, is involved in the breakdown of this intermediate.[2][4][5]

The following diagram illustrates the competing pathways of hydroxylamine's reaction with a generic phosphate ester.

Caption: Reaction pathways of hydroxylamine tautomers with phosphate esters.

3.3. Activation Energy Barriers

Theoretical predictions of activation barriers for these reactions show excellent agreement with experimental data, lending strong support to the proposed mechanisms.[1]

Table 2: Comparison of Theoretical and Experimental Activation Free Energy Barriers for Reaction with Phenyl Acetate (A Model for Phosphate Esters)

| Reaction Pathway | Theoretical Barrier (kcal/mol) | Experimental Barrier (kcal/mol) | Reference |

| O-Attack | 20.8 | 20.4 | [1][3] |

| N-Attack | 23.8 | 22.3 | [1][3] |

These computational studies, often employing methods like MP4 and various density functionals, have been crucial in confirming that the zwitterionic form of hydroxylamine is the primary nucleophile in these reactions.[1]

Vibrational Analysis

Quantum mechanical calculations are also used to predict the vibrational spectra of molecules, which can then be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm structural assignments. For phosphate-containing molecules, Density Functional Theory (DFT) calculations have been used to establish correlations between the structure of the phosphate group and its vibrational spectrum.[8][9]

The wavenumbers of the stretching vibrations of the terminal P-O bonds correlate well with the bond lengths of the phosphate group.[8][9]

Table 3: Typical Vibrational Frequencies for Phosphate Groups

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) | Reference |

| ν1 | Symmetric P-O Stretch | 930 - 995 | [10] |

| ν3 | Asymmetric P-O Stretch | 1007 - 1083 | [10] |

| ν2 | Symmetric P-O Bend | 415 - 470 | [10] |

| ν4 | Asymmetric P-O Bend | 531 - 598 | [10] |

These correlations are powerful tools for interpreting experimental spectra and understanding how the local environment within a protein or a crystal lattice affects the structure of the phosphate group.[8]

Experimental and Computational Protocols

A variety of quantum mechanical methods are employed to study this compound and related systems. The choice of method depends on the desired accuracy and the computational cost.

5.1. Common Computational Methods

-

Density Functional Theory (DFT): A popular method that balances accuracy and computational cost. The B3LYP functional is commonly used for these types of systems.[8][9]

-

Møller–Plesset Perturbation Theory (MP2, MP4): These are post-Hartree-Fock methods that provide a higher level of accuracy by including electron correlation.[1][7]

-

ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics): A hybrid method that allows for a high level of theory to be used on the reactive center of a large molecule, while the rest of the system is treated with a lower-level, less computationally expensive method.[11]

5.2. Basis Sets The choice of basis set is also crucial for obtaining accurate results. Pople-style basis sets, such as 6-31G(d) and 6-311++G(3df, 3pd), are frequently used in these studies.[7][8][9]

The following diagram outlines a typical workflow for a computational study of the reaction between hydroxylamine and a phosphate ester.

Caption: A typical workflow for computational studies of reaction mechanisms.

Conclusion

Quantum mechanical studies have provided invaluable, atom-level insights into the behavior of this compound. They have clarified the crucial role of the zwitterionic tautomer in its reactivity, quantified the energetic barriers of competing reaction pathways, and provided a theoretical framework for interpreting spectroscopic data. This deep, molecular-level understanding is essential for professionals in drug development and biochemistry who are working to design novel therapeutic agents, understand enzymatic mechanisms, or develop efficient decontaminants for organophosphates. The continued application of advanced computational methods promises to further unravel the subtleties of this important chemical system.

References

- 1. This compound | 19098-16-9 | Benchchem [benchchem.com]

- 2. Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. research.usfq.edu.ec [research.usfq.edu.ec]

- 5. Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. In silico study on the mechanism of formation of hydrazine and nitrogen in the reactions of excess hydroxylamine with 2,4-dinitrophenyl diethyl phosphate - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Correlations between the structure and the vibrational spectrum of the phosphate group. Implications for the analysis of an important functional group in phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Correlations between the structure and the vibrational spectrum of the phosphate group. Implications for the analysis of an important functional group in phosphoproteins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. repositorio.ufop.br [repositorio.ufop.br]

- 11. Density functional theory studies on hydroxylamine mechanism of cyclohexanone ammoximation on titanium silicalite-1 catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

computational chemistry of hydroxylamine phosphate interactions

An In-depth Technical Guide to the Computational Chemistry of Hydroxylamine-Phosphate Interactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the computational chemistry governing the interactions between hydroxylamine and phosphate esters. It delves into the reaction mechanisms, thermodynamic and kinetic parameters, and the computational methodologies used to elucidate these interactions. This information is critical for understanding phosphorylation and dephosphorylation reactions, which are central to numerous biological processes and have significant implications for drug design and development.

Core Reaction Mechanisms: A Dichotomy in Reactivity

Computational studies, primarily using Density Functional Theory (DFT), have revealed that hydroxylamine's reaction with phosphate esters follows two distinct pathways, largely dependent on the degree of esterification of the phosphate. A key factor in these reactions is the ability of hydroxylamine to exist in equilibrium with its more nucleophilic zwitterionic tautomer, ammonia oxide (H₃N⁺-O⁻).[1][2][3]

Reaction with Phosphate Triesters: A Stepwise Mechanism

The reaction of hydroxylamine with phosphate triesters, such as tris(2-pyridyl) phosphate (TPP), proceeds via a two-step addition-elimination mechanism .[1] Theoretical calculations have been instrumental in dissecting this pathway, which involves the formation of a pentacovalent phosphorane intermediate.[2][4] The zwitterionic form of hydroxylamine, ammonia oxide, acts as the potent oxygen nucleophile in this reaction.[1][3]

The reaction can be summarized as follows:

-

Nucleophilic Attack: The oxygen of ammonia oxide attacks the phosphorus center of the triester, leading to the formation of a trigonal bipyramidal phosphorane intermediate.

-

Intermediate Breakdown: This intermediate then breaks down, with a leaving group (e.g., 2-pyridone) departing, to form an O-phosphorylated hydroxylamine derivative. This step is often facilitated by general base catalysis.[1][4]

Reaction with Phosphate Diesters: A Concerted Pathway

In contrast, the reaction with phosphate diesters, like bis(2-pyridyl) phosphate (DPP), follows a concerted SN2(P) mechanism .[1][4] In this pathway, the nucleophilic attack by hydroxylamine and the departure of the leaving group occur simultaneously, without the formation of a stable intermediate. Computational modeling suggests that hydroxylamine preferentially reacts with the zwitterionic form of the diester substrate.[1] This concerted mechanism leads to the formation of O-phosphorylated products that are readily hydrolyzed to inorganic phosphate.[1][4]

Quantitative Computational Data

The following tables summarize key quantitative data obtained from computational studies on the reactions of hydroxylamine with model phosphate esters. These calculations provide crucial insights into the feasibility and kinetics of these reactions.

Table 1: Calculated Free Energy Barriers (ΔG‡) and Reaction Free Energies (ΔGr) for the Reaction of Hydroxylamine with a Phosphate Triester Model

| Reaction Step | Computational Method | ΔG‡ (kcal/mol) | ΔGr (kcal/mol) | Reference |

| Oxygen Attack | ||||

| Nucleophilic Attack (TS1) | B3LYP/6-31+G(d,p) | 20.8 | - | [2] |

| Breakdown of Intermediate (TS2) | B3LYP/6-31+G(d,p) | Not explicitly stated | - | [2] |

| Nitrogen Attack | ||||

| Nucleophilic Attack | B3LYP/6-31+G(d,p) | 23.8 | - | [2] |

Note: The data presented are for model systems and may vary depending on the specific substrates and computational methods employed. The original research should be consulted for detailed information.[2]

Table 2: Relative Stability of Hydroxylamine Tautomers in Aqueous Solution

| Tautomer | Computational Method | Relative Free Energy (kcal/mol) | Reference |

| NH₂OH | Theoretical Calculations | 0.0 | [2] |

| H₃N⁺-O⁻ (Zwitterion) | Theoretical Calculations | 3.5 | [2] |

Detailed Computational Protocols

The following outlines a typical computational methodology for investigating hydroxylamine-phosphate interactions, based on protocols reported in the literature.[5][6]

Quantum Mechanical (QM) Calculations

-

Software: Gaussian 09 program suite is a common choice.[6]

-

Density Functional Theory (DFT): Hybrid density functionals such as B3LYP and M06 are frequently used to balance accuracy and computational cost.[6]

-

Basis Sets: Pople-style basis sets like 6-31+G(d) and 6-311++G(d,p) are often employed to provide a good description of the electronic structure.[6]

-

Solvation Model: To simulate the reaction in an aqueous environment, an implicit solvation model, such as the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD), is typically applied.

-

Geometry Optimization: Reactants, transition states, intermediates, and products are fully optimized without symmetry constraints.

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima for reactants, intermediates, and products; first-order saddle points for transition states) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the identified transition states connect the correct reactants and products.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and a typical computational workflow.

Caption: Stepwise addition-elimination mechanism for triester reaction.

Caption: Concerted SN2(P) mechanism for diester reaction.

Caption: Workflow for computational reaction mechanism analysis.

Implications for Drug Development

The computational elucidation of hydroxylamine-phosphate interactions has significant implications for drug development. Many biological processes, including signal transduction and energy metabolism, are regulated by phosphorylation and dephosphorylation events. Understanding the mechanisms by which small molecules like hydroxylamine can interact with phosphate groups can inform the design of novel therapeutics. For example, molecules that can selectively cleave phosphate esters could be developed as pro-drugs or as agents to modulate the activity of phosphotransferases. Furthermore, the computational protocols outlined here can be adapted to study the interactions of more complex drug candidates with phosphorylated targets, aiding in lead optimization and the prediction of potential off-target effects.

References

- 1. Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. research.usfq.edu.ec [research.usfq.edu.ec]

- 4. Hydroxylamine phosphate | 19098-16-9 | Benchchem [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Theoretical study of the importance of the spectator groups on the hydrolysis of phosphate triesters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of Hydroxylamine Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylamine phosphate is a compound of significant interest in various chemical and industrial processes, most notably as a key intermediate in the production of caprolactam, the precursor to Nylon-6.[1] Its reactivity as a potent nucleophile and reducing agent also makes it a valuable reagent in organic synthesis and environmental remediation.[1][2] A thorough understanding of its molecular structure and bonding is paramount for optimizing its applications and ensuring safe handling. This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and relevant experimental methodologies for the characterization of this compound.

Molecular Structure and Bonding

The most well-characterized form of this compound is tris(hydroxylammonium) orthophosphate, with the chemical formula ([H₃NOH]⁺)₃·[PO₄]³⁻.[2][3][4] The crystal structure of this salt has been determined by X-ray crystallography, revealing a three-dimensional network held together by a complex system of hydrogen bonds.

The fundamental structure consists of discrete hydroxylammonium cations and orthophosphate anions.[2][3][4] In the crystalline state, the orthophosphate anion is located on a threefold rotation axis, which passes through the phosphorus atom and one of the oxygen atoms.[2][3][4] The hydroxylammonium cations occupy general positions within the crystal lattice.[2][3][4]

The stability and overall structure of the compound are significantly influenced by extensive intermolecular hydrogen bonding. These interactions include a very strong O—H⋯O bond and multiple N—H⋯O hydrogen bonds of varying strengths, including weaker, bifurcated interactions.[2][4] This intricate network of hydrogen bonds links the cations and anions, creating a stable crystalline solid.[2][3][4]

Quantitative Structural Data

The following table summarizes the key crystallographic and structural data for tris(hydroxylammonium) orthophosphate, as determined by single-crystal X-ray diffraction.[2][3]

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R3c:H |

| Unit Cell Dimensions | |

| a | 10.7072 (9) Å |

| b | 10.7072 (9) Å |

| c | 11.0283 (13) Å |

| α | 90° |

| β | 90° |

| γ | 120° |

| Volume (V) | 1094.9 (2) ų |

| Z | 6 |

| Temperature | 170 K |

Experimental Protocols

The determination of the molecular structure and bonding of this compound relies on a combination of analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Crystallography

This technique provides the most definitive information about the three-dimensional arrangement of atoms in the crystalline state.

Methodology:

-

Crystal Synthesis: Single crystals of tris(hydroxylammonium) orthophosphate suitable for X-ray diffraction are typically grown from an aqueous solution. This is achieved by dissolving the polycrystalline powder in water and allowing for slow evaporation of the solvent over several days.[2]

-

Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (e.g., 170 K) to minimize thermal vibrations.[2] The crystal is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation).[2] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson techniques to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield precise atomic coordinates, bond lengths, and bond angles.[2] Software such as SHELXS and SHELXL are commonly used for structure solution and refinement.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing the structure and bonding of molecules in solution. For this compound, both ¹H and ³¹P NMR are particularly informative.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent, such as D₂O.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the protons in the hydroxylammonium cation. The chemical shifts and coupling patterns can confirm the presence of the N-H and O-H protons and provide insights into their chemical environment.

-

³¹P NMR Spectroscopy: The ³¹P NMR spectrum will show a single resonance corresponding to the phosphorus atom in the orthophosphate anion. The chemical shift of this signal is characteristic of the phosphate group and can be used to confirm its presence and purity. For these analyses, an external reference such as 85% phosphoric acid is typically used.

Key Industrial Process: this compound Oxime (HPO) Process

This compound is a critical component in the this compound Oxime (HPO) process, which is a major industrial route for the synthesis of cyclohexanone oxime, a precursor to caprolactam. The overall process can be visualized as a series of key transformations.

Caption: The this compound Oxime (HPO) process for caprolactam synthesis.

This diagram illustrates the core stages of the HPO process. Nitrate ions are reduced with hydrogen over a palladium catalyst to form hydroxylammonium phosphate.[1] This intermediate then reacts with cyclohexanone in an oximation step to produce cyclohexanone oxime, which is subsequently converted to caprolactam via a Beckmann rearrangement.

References

- 1. CN1263090A - Method for production of hydroxylammonium phosphate in the synthesis of caprolactam - Google Patents [patents.google.com]

- 2. Crystal structure of tris(hydroxylammonium) orthophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. Crystal structure of tris-(hydroxyl-ammonium) orthophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

The Alpha-Effect in Action: An In-depth Technical Guide to the Nucleophilicity of Hydroxylamine with Phosphate Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxylamine (NH₂OH) and its derivatives are a fascinating class of nucleophiles that exhibit a phenomenon known as the "alpha-effect." This effect describes the enhanced nucleophilicity of an atom due to the presence of an adjacent atom (in the alpha position) bearing lone pair electrons.[1] Consequently, hydroxylamine is a more potent nucleophile than would be predicted based on its basicity alone.[2][3] This enhanced reactivity is of significant interest in various chemical and biological contexts, particularly in the study of nucleophilic substitution reactions at phosphorus centers, which are fundamental to many biological processes and the mechanism of action of certain drugs.

This technical guide provides a comprehensive overview of the alpha-effect nucleophilicity of hydroxylamine in its reactions with phosphate esters, a process that leads to the formation of hydroxylamine phosphate intermediates. We will delve into the mechanistic intricacies of these reactions, present quantitative kinetic data, and provide detailed experimental protocols for assessing nucleophilicity. This document is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields who are interested in leveraging the unique reactivity of hydroxylamine.

The Alpha-Effect and Nucleophilic Attack on Phosphate Esters

Hydroxylamine is an ambident nucleophile, meaning it can react through either its nitrogen or oxygen atom.[4][5] However, in reactions with "hard" electrophiles like the phosphorus center of phosphate esters, the reaction is generally favored to occur through the oxygen atom.[4][5] This preference for O-phosphorylation is a key aspect of hydroxylamine's reactivity with these substrates.[2][4][5] The reaction is thought to proceed through the zwitterionic tautomer of hydroxylamine, ammonia oxide (H₃N⁺-O⁻), which acts as the potent oxygen nucleophile.[6][7]

The alpha-effect in hydroxylamine is attributed to the presence of the adjacent nitrogen atom with its lone pair of electrons, which can stabilize the transition state of the nucleophilic attack. Several theories have been proposed to explain the alpha-effect, including destabilization of the ground state of the nucleophile due to lone pair repulsion, stabilization of the transition state, and solvation effects.[1][8]

Reaction Mechanisms with Phosphate Esters

The reaction of hydroxylamine with phosphate esters, such as bis(2,4-dinitrophenyl)phosphate (BDNPP), is a multi-step process.[3][7] The initial and rate-determining step is the nucleophilic attack of the hydroxylamine oxygen on the phosphorus center, leading to the formation of a short-lived O-phosphorylated hydroxylamine intermediate and the displacement of a leaving group.[3][7]

This intermediate can then undergo several subsequent reactions:

-

Further reaction with hydroxylamine: The O-phosphorylated intermediate can be attacked by another molecule of hydroxylamine, leading to the displacement of the second leaving group.[3][7]

-

Intramolecular rearrangement: The intermediate can undergo an intramolecular rearrangement, often involving a cyclic transition state, which can lead to the migration of a group from the oxygen to the nitrogen atom.[3][7]

-

Decomposition: The intermediate can decompose, particularly in the case of reactions with phosphate triesters, to generate species like diimide (HN=NH), which can then disproportionate to form nitrogen gas and hydrazine.[4][5]

The specific reaction pathway and the observed products are highly dependent on the nature of the phosphate ester (mono-, di-, or triester), the reaction conditions (such as pH), and the presence of substituents on the hydroxylamine molecule.[2][6]

Experimental Workflow for Mechanistic Studies

The elucidation of these complex reaction mechanisms often involves a combination of kinetic studies and spectroscopic analysis. A typical experimental workflow is outlined below:

Quantitative Data on Nucleophilicity

The nucleophilicity of hydroxylamine and its derivatives is typically quantified by measuring the second-order rate constants (k_nuc) for their reactions with standard electrophiles. The data below summarizes the reactivity of hydroxylamine and related nucleophiles with bis(2,4-dinitrophenyl)phosphate (BDNPP).

| Nucleophile | pKₐ | Second-Order Rate Constant (k_nuc) M⁻¹s⁻¹ |

| Hydroxylamine (NH₂OH) | 6.03[9] | pH-dependent, complex kinetics[3] |

| Anionic Hydroxylamine (NH₂O⁻) | 13.74[10] | Reacts ~100 times faster than neutral NH₂OH[3] |

| N-Methylhydroxylamine (CH₃NHOH) | - | Rate of initial O-phosphorylation not significantly affected by N-monomethylation[2] |

| N,N-Dimethylhydroxylamine ((CH₃)₂NOH) | - | Minor effects on the initial reaction rate[2] |

| O-Methylhydroxylamine (NH₂OCH₃) | - | O-methylation strongly inhibits the initial attack on phosphorus[2] |

Note: The reaction of hydroxylamine with BDNPP is complex and pH-dependent. The observed rate constant is often a composite of several reaction steps.[3] The anionic form of hydroxylamine is a significantly more potent nucleophile.[3][10]

Experimental Protocols

General Kinetic Measurements

The rate of reaction between hydroxylamine and a phosphate ester can be monitored by observing the release of the leaving group, which is often a chromophore.

Materials:

-

Phosphate ester (e.g., bis(2,4-dinitrophenyl)phosphate)

-

Hydroxylamine hydrochloride

-

Buffer solutions of various pH values

-

UV-Vis spectrophotometer

Procedure:

-

Prepare stock solutions of the phosphate ester and hydroxylamine in a suitable solvent (e.g., water or a mixed aqueous-organic solvent).

-

Equilibrate the buffer solution to the desired temperature in a cuvette inside the spectrophotometer.

-

Add a small aliquot of the phosphate ester stock solution to the cuvette.

-

Initiate the reaction by adding the hydroxylamine stock solution to the cuvette and mix rapidly.

-

Monitor the increase in absorbance at the λ_max of the leaving group (e.g., 2,4-dinitrophenoxide) over time.

-

The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential equation.

-

The second-order rate constant (k_nuc) can be calculated by dividing k_obs by the concentration of the nucleophile.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful tool for identifying the products and intermediates of the reaction.

Materials:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

Deuterated solvents

-

Phosphate ester and hydroxylamine

Procedure:

-

Prepare a reaction mixture in an NMR tube containing the phosphate ester and hydroxylamine in a deuterated buffer solution.

-

Acquire ³¹P and ¹H NMR spectra at various time points during the reaction.

-

Monitor the disappearance of the starting material signals and the appearance of new signals corresponding to intermediates and products.

-

The chemical shifts and coupling constants of the new signals can be used to elucidate the structures of the species formed.[4][5]

Mass Spectrometric Analysis

Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for detecting and characterizing transient intermediates.[11][12]

Procedure:

-

Set up a continuous flow or stopped-flow apparatus to introduce the reaction mixture directly into the ESI-MS source.

-

Acquire mass spectra of the reaction mixture at different time points.

-

The masses of the observed ions can be used to identify the starting materials, intermediates, and products.

-

Tandem mass spectrometry (MS/MS) can be used to fragment the ions of interest and obtain structural information.[11][12]

Signaling Pathways and Logical Relationships

The principles of nucleophilic attack by hydroxylamine on phosphate esters are fundamental to understanding certain biological and pharmacological processes. For instance, hydroxylamine and its derivatives have been investigated for their potential to reactivate acetylcholinesterase (AChE) that has been inhibited by organophosphorus nerve agents. This reactivation involves the nucleophilic displacement of the organophosphate from the active site of the enzyme.

Applications in Drug Development

The unique reactivity of hydroxylamine and its derivatives makes them valuable moieties in drug design and development.

-

Bioisosteres: Trisubstituted hydroxylamines have been explored as bioisosteres for other functional groups in drug candidates, potentially improving properties like brain penetration while maintaining biological activity.[13]

-

Prodrugs: The reactivity of hydroxylamine with phosphates can be exploited in the design of prodrugs that are activated by enzymatic or chemical phosphorylation.

-

Warheads for Covalent Inhibitors: The high nucleophilicity of the hydroxylamine group can be incorporated into molecules designed to form covalent bonds with target proteins.

Conclusion

The alpha-effect endows hydroxylamine with enhanced nucleophilicity, making it a highly reactive species towards phosphate esters. The reaction proceeds primarily through O-phosphorylation, leading to the formation of this compound intermediates that can undergo a variety of subsequent transformations. Understanding the mechanisms and kinetics of these reactions is crucial for applications ranging from fundamental organic chemistry to the design of novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the unique chemical properties of hydroxylamine.

References

- 1. Alpha effect - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Hydroxylamine as an oxygen nucleophile. Chemical evidence from its reaction with a phosphate triester - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Hydroxylamine as an oxygen nucleophile. Chemical evidence from its reaction with a phosphate triester - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Major mechanistic differences between the reactions of hydroxylamine with phosphate di- and tri-esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxylamine - Wikipedia [en.wikipedia.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Mechanisms of nucleophilic substitution reactions of methylated hydroxylamines with bis(2,4-dinitrophenyl)phosphate. Mass spectrometric identification of key intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Redox Potential of Hydroxylamine Phosphate in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the redox potential of hydroxylamine phosphate in aqueous solutions. It is designed to furnish researchers, scientists, and professionals in drug development with the essential theoretical and practical knowledge for their work. This document delves into the electrochemical behavior of hydroxylamine, presents available redox potential data, and outlines a detailed experimental protocol for its determination.

Introduction to the Redox Chemistry of Hydroxylamine

Hydroxylamine (NH₂OH) and its salts, such as this compound, are versatile reagents in various chemical and biological systems due to their ability to act as both reducing and oxidizing agents. The redox behavior of hydroxylamine is complex and highly dependent on factors such as pH, the nature of the electrode material, and the presence of catalysts. In aqueous solutions, hydroxylamine exists in equilibrium with its protonated form, the hydroxylammonium ion (NH₃OH⁺). The redox reactions of hydroxylamine are central to its application in organic synthesis, as a component in pharmaceutical formulations, and in various analytical methods.

The electrochemical oxidation and reduction of hydroxylamine involve multiple electron and proton transfer steps, leading to a variety of products. Understanding the thermodynamics of these processes, particularly the redox potential, is crucial for controlling reaction pathways and developing new applications.

Redox Potential Data

The formal potential (E°') of a redox couple is the reduction potential at standard conditions (25 °C, 1 atm) where the concentrations of the oxidized and reduced species are equal. For hydroxylamine, the redox potential is significantly influenced by the pH of the aqueous solution. While specific data for this compound is not extensively reported, studies on hydroxylamine in phosphate buffer solutions provide valuable insights into its electrochemical properties. The following table summarizes available data for hydroxylamine redox reactions.

| Redox Half-Reaction | Formal Potential (V) vs. NHE | Conditions and Remarks | Reference |

| N₂ + 4H₂O + 2H⁺ + 4e⁻ → 2NH₃OH⁺ | +0.05 | Standard potential. | [1] |

| 2NH₃OH⁺ + 2H⁺ + 2e⁻ → 2NH₄⁺ + 2H₂O | +1.35 | [1] | |

| N₂O + 2H₂O + 4H⁺ + 4e⁻ → 2NH₃OH⁺ | +0.42 | [1] | |

| 2NO + 3H₂O + 4H⁺ + 4e⁻ → 2NH₃OH⁺ | +0.55 | [1] | |

| 2HNO₂ + 4H₂O + 6H⁺ + 6e⁻ → 2NH₃OH⁺ + 2H₂O | +0.89 | [1] | |

| Oxidation of Hydroxylamine | |||

| NH₂OH (in 0.1 M phosphate buffer, pH 7) → Oxidation Products | ~ +0.6 V vs. Ag/AgCl | Anodic peak potential observed during cyclic voltammetry at a modified glassy carbon electrode. This is not a formal potential but indicates the potential at which oxidation occurs under these specific experimental conditions. The reference electrode potential needs to be converted to NHE for comparison. | [2] |